5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1146923-44-5
VCID: VC7301091
InChI: InChI=1S/C13H11N3O2/c1-17-10-6-4-9(5-7-10)12-14-13(16-15-12)11-3-2-8-18-11/h2-8H,1H3,(H,14,15,16)
SMILES: COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3
Molecular Formula: C13H11N3O2
Molecular Weight: 241.25

5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole

CAS No.: 1146923-44-5

Cat. No.: VC7301091

Molecular Formula: C13H11N3O2

Molecular Weight: 241.25

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole - 1146923-44-5

Specification

CAS No. 1146923-44-5
Molecular Formula C13H11N3O2
Molecular Weight 241.25
IUPAC Name 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C13H11N3O2/c1-17-10-6-4-9(5-7-10)12-14-13(16-15-12)11-3-2-8-18-11/h2-8H,1H3,(H,14,15,16)
Standard InChI Key PBRYUSKDCAHYHS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3

Introduction

Structural and Chemical Identity

5-(Furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole belongs to the 1,2,4-triazole class, characterized by a five-membered ring containing three nitrogen atoms. The furan-2-yl group at position 5 introduces oxygen-containing heterocyclic diversity, while the 4-methoxyphenyl substituent at position 3 contributes electron-donating effects via its para-methoxy group. This configuration enhances molecular stability and facilitates π-π stacking interactions, critical for binding biological targets .

The compound’s IUPAC name reflects its substitution pattern: 1H-1,2,4-triazole indicates the parent heterocycle, with numbering prioritizing nitrogen atoms at positions 1, 2, and 4. The carbon atoms at positions 3 and 5 bear the 4-methoxyphenyl and furan-2-yl groups, respectively.

Synthetic Methodologies

Hydrazide Intermediate Preparation

Synthesis begins with the preparation of furan-2-carboxylic acid hydrazide (1), achieved by reacting furan-2-carbonyl chloride with hydrazine hydrate in ethanol . Parallelly, 4-methoxyphenylacetic acid hydrazide (2) is synthesized via analogous methods using 4-methoxyphenylacetyl chloride. These hydrazides serve as precursors for subsequent dithiocarbazate formation.

Potassium Dithiocarbazate Formation

Hydrazides 1 and 2 react with carbon disulfide in ethanolic potassium hydroxide to yield potassium 3-(2-furoyl)dithiocarbazate (3) and potassium 3-(4-methoxyphenylacetyl)dithiocarbazate (4), respectively . These intermediates are isolated in near-quantitative yields and used without purification.

Table 1: Reaction Conditions for Dithiocarbazate Synthesis

HydrazideCarbon Disulfide (mol)SolventReaction Time (h)Yield (%)
10.15Ethanol12–1898
20.15Ethanol12–1897

Thiosemicarbazide Condensation

Dithiocarbazates 3 and 4 undergo condensation with 4-methoxyphenyl isothiocyanate in anhydrous ethanol under reflux to form 1-(2-furoyl)-4-(4-methoxyphenyl)thiosemicarbazide (5) and 1-(4-methoxyphenylacetyl)-4-(4-methoxyphenyl)thiosemicarbazide (6) . Yields range between 88–95%, with purity confirmed via thin-layer chromatography.

Cyclization to 1,2,4-Triazole Core

Thiosemicarbazides 5 and 6 are cyclized in alkaline medium (2M NaOH) under reflux for 6–8 hours to yield 5-(furan-2-yl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol (7) and its benzyl analog . Acidification with HCl precipitates the final product, which is recrystallized from ethanol.

Table 2: Cyclization Parameters

ThiosemicarbazideBaseTemperature (°C)Time (h)Yield (%)
5NaOH80872
6NaOH80768

Physicochemical Properties

The compound exhibits a melting point of 238–240°C, consistent with triazole derivatives bearing aromatic substituents . Solubility studies indicate moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water, attributed to hydrophobic aryl and furan moieties. The presence of the thiol group (-SH) enhances acidity (pKa ≈ 8–9), enabling salt formation under basic conditions .

Spectral Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3100–3250: N-H stretching (triazole ring)

  • 2575: S-H stretching (thiol group)

  • 1615: C=N stretching (triazole)

  • 1250: C-O-C asymmetric stretching (furan)

  • 1025: C-O stretching (4-methoxyphenyl)

Nuclear Magnetic Resonance

¹H-NMR (400 MHz, DMSO-d₆):

  • δ 3.85 (s, 3H): OCH₃ of 4-methoxyphenyl

  • δ 6.02–6.40 (m, 3H): Furan protons (H-3, H-4, H-5)

  • δ 7.10–7.55 (m, 4H): Aromatic protons of 4-methoxyphenyl

  • δ 13.95 (s, 1H): Thiol proton (-SH)

¹³C-NMR (100 MHz, DMSO-d₆):

  • δ 55.8: OCH₃

  • δ 110.2–152.4: Aromatic carbons (furan and phenyl)

  • δ 163.5: C=N of triazole

Elemental Analysis

Calculated for C₁₃H₁₁N₃O₂S (%):

  • C: 57.13, H: 4.06, N: 15.37, S: 11.73
    Found (%):

  • C: 57.19, H: 3.99, N: 15.25, S: 11.79

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator